molecular formula C20H16N2O3 B11691749 N'-(1,3-Benzodioxol-5-ylmethylene)-2-(1-naphthyl)acetohydrazide

N'-(1,3-Benzodioxol-5-ylmethylene)-2-(1-naphthyl)acetohydrazide

Cat. No.: B11691749
M. Wt: 332.4 g/mol
InChI Key: ZBINFPUNIFYTRQ-CIAFOILYSA-N
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Description

N’-[(E)-(2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-2-(NAPHTHALEN-1-YL)ACETOHYDRAZIDE is a complex organic compound that features a benzodioxole ring and a naphthalene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-2-(NAPHTHALEN-1-YL)ACETOHYDRAZIDE typically involves the condensation of 2H-1,3-benzodioxole-5-carbaldehyde with 2-(naphthalen-1-yl)acetic acid hydrazide. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions . The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as column chromatography or recrystallization.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-2-(NAPHTHALEN-1-YL)ACETOHYDRAZIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzodioxole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Oxidized derivatives of the benzodioxole ring.

    Reduction: Reduced forms of the hydrazide moiety.

    Substitution: Substituted benzodioxole derivatives.

Scientific Research Applications

N’-[(E)-(2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-2-(NAPHTHALEN-1-YL)ACETOHYDRAZIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N’-[(E)-(2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-2-(NAPHTHALEN-1-YL)ACETOHYDRAZIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The benzodioxole ring and naphthalene moiety play crucial roles in its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-[(E)-(2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-2-(NAPHTHALEN-1-YL)ACETOHYDRAZIDE is unique due to its combination of a benzodioxole ring and a naphthalene moiety, which imparts distinct chemical and biological properties. This combination is not commonly found in other compounds, making it a valuable molecule for research and development.

Properties

Molecular Formula

C20H16N2O3

Molecular Weight

332.4 g/mol

IUPAC Name

N-[(E)-1,3-benzodioxol-5-ylmethylideneamino]-2-naphthalen-1-ylacetamide

InChI

InChI=1S/C20H16N2O3/c23-20(11-16-6-3-5-15-4-1-2-7-17(15)16)22-21-12-14-8-9-18-19(10-14)25-13-24-18/h1-10,12H,11,13H2,(H,22,23)/b21-12+

InChI Key

ZBINFPUNIFYTRQ-CIAFOILYSA-N

Isomeric SMILES

C1OC2=C(O1)C=C(C=C2)/C=N/NC(=O)CC3=CC=CC4=CC=CC=C43

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C=NNC(=O)CC3=CC=CC4=CC=CC=C43

Origin of Product

United States

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